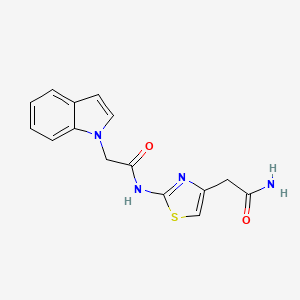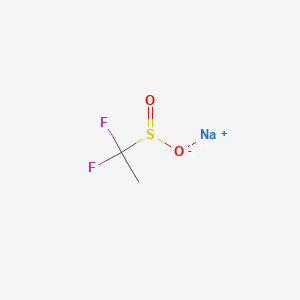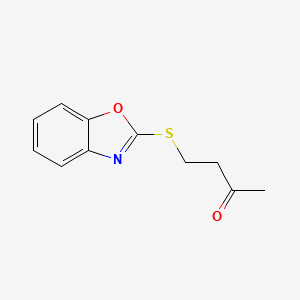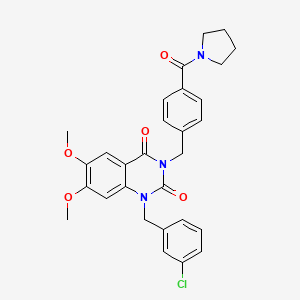
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide" is a novel molecule that may have potential applications in various fields, including medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer the properties and applications of the compound .
Synthesis Analysis
The synthesis of related thiazole and acetamide derivatives typically involves a sequence of reactions starting with a suitable amine, such as 2-aminobenzothiazole, and involves acylation reactions with chloroacetyl chloride, followed by reactions with other reagents like hydrazine hydrate and halogenated compounds . The synthesis process is carefully designed to ensure the formation of the desired heterocyclic compounds, which are then characterized using various spectroscopic techniques.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic methods and elemental analysis. For instance, compounds with a 1,3,4-thiadiazole moiety have been characterized by 1H NMR spectroscopy . Additionally, the crystal structures of acetamide derivatives with halophenyl groups have been described, revealing V-shaped molecular geometries and various intermolecular interactions that contribute to the stability of the 3-D arrays in the crystalline state .
Chemical Reactions Analysis
The chemical reactivity of such compounds often includes further functionalization, such as N-alkylation, to yield more complex derivatives . These reactions are typically carried out under controlled conditions to achieve the desired modifications without compromising the integrity of the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups, such as the thiazole ring and acetamide linkage, can confer a broad spectrum of antibacterial activity against various microorganisms . Additionally, some derivatives exhibit significant antioxidant properties, as evidenced by their ability to scavenge free radicals, with activities comparable to known antioxidants like ascorbic acid .
Scientific Research Applications
Biological Activities and Anticancer Potential
Several studies have synthesized and evaluated compounds with thiazole and acetamide moieties for their biological activities, including anticancer properties. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for potential antitumor activity. These compounds showed considerable anticancer activity against some cancer cell lines, indicating the significance of the thiazole and acetamide functionalities in medicinal chemistry (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Synthesis and Characterization of Heterocycles
Research into the synthesis of heterocycles incorporating thiazole and acetamide groups has been extensive, highlighting the versatility of these moieties in generating novel compounds. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared, showcasing the utility of carbodiimide condensation in synthesizing complex molecules efficiently (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, Yanhua Xu, 2014).
Optoelectronic Properties
Thiazole-based compounds have also been explored for their optoelectronic properties. Research involving thiazole-containing monomers for electrochemical polymerization revealed their potential in developing conducting polymers with desirable optical and electronic characteristics (P. Camurlu, N. Guven, 2015).
Antimicrobial and Anti-inflammatory Applications
Compounds featuring thiazole and acetamide functionalities have demonstrated antimicrobial and anti-inflammatory activities. Molecular docking analysis and synthesis approaches have been applied to design compounds targeting specific biological pathways, showcasing the potential of these moieties in developing new therapeutic agents (F. H. Al-Ostoot, D. Geetha, Y. H. Mohammed, P. Akhileshwari, M. A. Sridhar, S. Khanum, 2020).
properties
IUPAC Name |
2-[2-[(2-indol-1-ylacetyl)amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-13(20)7-11-9-22-15(17-11)18-14(21)8-19-6-5-10-3-1-2-4-12(10)19/h1-6,9H,7-8H2,(H2,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUFPGRCAAMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2565602.png)
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2565605.png)
![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)



![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)